Comparative DC50 Potency: (+)-JQ1-Based PROTAC MZ1 vs. dBET1 in BRD4 Degradation
The (+)-JQ1-based PROTAC MZ1 demonstrates significantly higher potency in degrading BRD4 compared to the JQ1-thalidomide conjugate dBET1. In H661 non-small cell lung cancer cells, MZ1 achieves a BRD4 degradation DC50 of 8 nM, whereas dBET1 exhibits a DC50 (EC50) of 430 nM [1]. This represents a ~54-fold improvement in degradation potency for the (+)-JQ1-VHL PROTAC scaffold.
| Evidence Dimension | BRD4 degradation potency (DC50) |
|---|---|
| Target Compound Data | 8 nM (MZ1, (+)-JQ1-based PROTAC) in H661 cells |
| Comparator Or Baseline | 430 nM (dBET1, JQ1-thalidomide PROTAC) |
| Quantified Difference | ~54-fold lower DC50 (more potent) |
| Conditions | 24 h treatment in H661 NSCLC cells (MZ1); MV4;11 AML cells (dBET1) |
Why This Matters
Lower DC50 values enable degradation at reduced compound concentrations, minimizing off-target effects and cytotoxicity in cellular assays.
- [1] Adooq Bioscience. dBET1 Technical Datasheet. EC50: 430 nM. View Source
